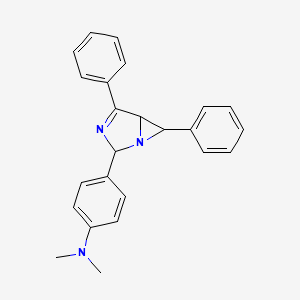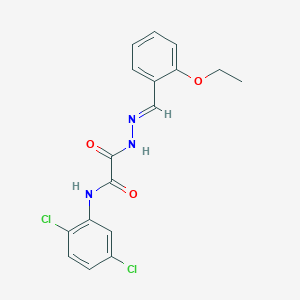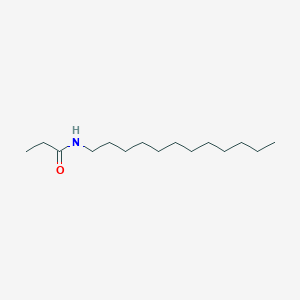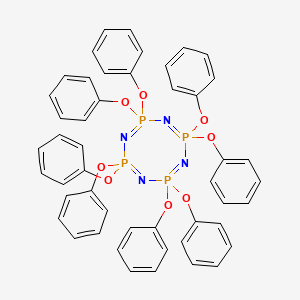![molecular formula C30H27N5O2S B12002593 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(ナフタレン-1-イル)エチリデン]アセトヒドラジドは、トリアゾール環、スルファニル基、およびヒドラジド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(ナフタレン-1-イル)エチリデン]アセトヒドラジドの合成は、一般的に複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させて環化反応を行うことで合成することができます。
スルファニル基の導入: スルファニル基は、求核置換反応により導入されます。この反応では、チオールがハロゲン化前駆体と反応します。
ヒドラジド部分の形成: ヒドラジド基は、中間体をヒドラジン水和物と反応させることによって形成されます。
最終的な縮合反応: 最終段階では、ヒドラジドをアルデヒドまたはケトンと縮合させて、目的のアセトヒドラジド誘導体を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性が高く、より大規模に行われます。連続フロー反応器と最適化された反応条件を用いて、高収率と高純度を確保します。反応パラメータの監視と制御のための自動化システムの使用は、一貫性と効率を維持するために不可欠です。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基において酸化反応を受ける可能性があり、スルホキシドまたはスルホンが形成されます。
還元: 還元反応は、トリアゾール環またはヒドラジド部分を標的とし、化合物の生物活性を変える可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を制御された条件下で使用して、所望の置換を達成することができます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化は、スルホキシドまたはスルホンを生じる可能性があります。一方、置換反応は、芳香族環にさまざまな官能基を導入することができます。
科学研究への応用
化学
化学では、この化合物は、その独特の構造的特徴と反応性について研究されています。これは、トリアゾール誘導体の挙動とその他の化学的実体との相互作用を理解するためのモデル化合物として役立ちます。
生物学
生物学的には、この化合物は、抗菌剤、抗真菌剤、または抗がん剤としての可能性について調査されています。生物学的マクロ分子と相互作用する能力は、創薬のための候補として位置付けています。
医学
医学では、この化合物の治療の可能性に焦点を当てて研究が進められています。研究では、さまざまな病気の治療における有効性、薬物動態、安全性プロファイルが調査されています。
産業
工業的には、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives and their interactions with other chemical entities.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Studies explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(ナフタレン-1-イル)エチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素または受容体に結合して、その活性を調節することができます。スルファニル基は、酸化還元反応に関与し、細胞プロセスに影響を与える可能性があります。ヒドラジド部分は、生物学的分子と水素結合を形成し、その機能に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 2-{[4-(4-エトキシフェニル)-5-(3-ピリジニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-[2-(トリフルオロメチル)フェニル]アセトアミド
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4-(4-エトキシフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(ナフタレン-1-イル)エチリデン]アセトヒドラジドの独自性は、独特の化学的および生物学的性質を付与する官能基の特定の組み合わせにあります。類似の化合物と比較して、異なる反応性パターンと生物学的活性を示す可能性があり、さらなる研究のための貴重な対象となります。
類似化合物との比較
Similar Compounds
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
特性
分子式 |
C30H27N5O2S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5O2S/c1-3-37-25-18-16-24(17-19-25)35-29(23-11-5-4-6-12-23)33-34-30(35)38-20-28(36)32-31-21(2)26-15-9-13-22-10-7-8-14-27(22)26/h4-19H,3,20H2,1-2H3,(H,32,36)/b31-21+ |
InChIキー |
SMDPSGYNBFBSGP-NJZRLIGZSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)

![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
